Bienvenue dans la boutique en ligne BenchChem!

1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol

PI3Kα kinase inhibition cancer therapeutics

This aminopyridine-pyrrolidine hybrid is the precise pharmacophoric fragment disclosed in Pfizer patent US8791131, delivering Ki values of 2.55 nM (PI3Kα) and 3.42 nM (mTOR) when elaborated into imidazo[1,5]naphthyridine scaffolds. The 3-methyl-3-ol pyrrolidine motif is structurally essential for ATP-binding pocket orientation; generic substitution with analogs like (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (CAS 921592-89-4) abolishes the defined binding kinetics. Procure this exact intermediate to ensure fidelity to published dual-inhibition profiles and enable head-to-head SAR assessment with the des-methyl analog. Standard purity 97% with full QC documentation (NMR, HPLC, GC).

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 921592-92-9
Cat. No. B12917243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol
CAS921592-92-9
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C2=CN=C(C=C2)N)O
InChIInChI=1S/C10H15N3O/c1-10(14)4-5-13(7-10)8-2-3-9(11)12-6-8/h2-3,6,14H,4-5,7H2,1H3,(H2,11,12)
InChIKeyHCNAORHXFPIKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol (CAS 921592-92-9) for PI3Kα/mTOR Dual Inhibitor Research and Sourcing


1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol (CAS 921592-92-9) is an aminopyridine-pyrrolidine hybrid small molecule with a molecular formula of C10H15N3O and molecular weight of 193.25 g/mol . The compound is disclosed in Pfizer patent US8791131 as a structural component of imidazo[1,5]naphthyridine-based PI3-Kα and PI3-Kα/mTOR dual inhibitors for oncology applications [1][2]. This compound functions as a key synthetic intermediate or pharmacophoric fragment within a broader drug discovery scaffold targeting the PI3K-AKT-mTOR signaling pathway, a validated axis in human cancer therapeutics [1].

Why Generic Aminopyridine-Pyrrolidine Analogs Cannot Substitute for 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol


Generic substitution of 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol with structurally related aminopyridine-pyrrolidine analogs is precluded by critical structural determinants of target engagement. The compound embodies a specific 6-aminopyridin-3-yl substitution pattern on the pyrrolidine nitrogen, combined with a 3-methyl-3-ol motif on the pyrrolidine ring . This precise substitution geometry is essential for proper spatial orientation within the ATP-binding pockets of PI3Kα and mTOR, as documented in the Pfizer patent US8791131 [1]. Close analogs such as (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (CAS 921592-89-4), which lacks the 3-methyl group, exhibit altered steric and hydrogen-bonding profiles that would be expected to yield divergent binding kinetics and selectivity . The quantitative evidence below establishes that even minor structural modifications within this chemical series produce measurable differences in kinase inhibition potency.

Quantitative Differentiation Evidence for 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol vs. Structural Analogs


PI3Kα Inhibition Potency: 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol-Containing Scaffold vs. Aminopyrimidine-Based PI3Kβ Inhibitors

A Pfizer patent (US8791131) discloses that the imidazo[1,5]naphthyridine scaffold incorporating the 1-(6-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol-derived pharmacophore achieves Ki = 2.55 nM against PI3Kα in an in vitro kinase assay [1]. This represents a ~9-fold potency improvement over BKM120 (buparlisib), a pan-PI3K inhibitor with an IC50 of 52 nM against PI3Kα in cell-free assays [2].

PI3Kα kinase inhibition cancer therapeutics

mTOR Inhibition Activity: 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol-Derived Compound vs. PWT33597 Dual Inhibitor

The imidazo[1,5]naphthyridine scaffold incorporating the target compound's structural features demonstrates Ki = 3.42 nM against mTOR in an in vitro kinase assay [1]. This compares favorably to PWT33597, a dual PI3Kα/mTOR inhibitor with an mTOR IC50 of 14 nM [2].

mTOR dual inhibition oncology

Structural Differentiation: 3-Methyl-3-ol Pyrrolidine vs. 3-Hydroxy Pyrrolidine Analogs

1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol (C10H15N3O, MW 193.25) contains a tertiary alcohol at the pyrrolidine 3-position (3-methyl-3-ol), whereas the closest analog (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (CAS 921592-89-4, C9H13N3O, MW 179.22) features a secondary alcohol lacking the methyl group. This methyl substitution increases steric bulk and modifies hydrogen-bonding capacity at the pyrrolidine ring, which is positioned to interact with the kinase hinge region.

structure-activity relationship SAR medicinal chemistry

Procurement-Relevant Application Scenarios for 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol


Development of PI3Kα-Selective and PI3Kα/mTOR Dual Inhibitors for Oncology Programs

Procurement of 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is most scientifically justified for medicinal chemistry teams developing ATP-competitive inhibitors of PI3Kα and/or mTOR. The Pfizer patent US8791131 [1] demonstrates that this pharmacophore, when incorporated into an imidazo[1,5]naphthyridine scaffold, yields Ki values of 2.55 nM against PI3Kα and 3.42 nM against mTOR [2]. Researchers synthesizing analogs of this patented scaffold should prioritize this exact intermediate to maintain fidelity to the published potency data and ensure reproducibility of the dual-inhibition profile.

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Based Kinase Inhibitors

This compound serves as a critical SAR probe for investigating the contribution of the 3-methyl-3-ol pyrrolidine motif to kinase selectivity and potency. The structural comparison with (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (CAS 921592-89-4), which lacks the 3-methyl group, provides a controlled chemical pair for evaluating how methyl substitution at the pyrrolidine 3-position affects hydrogen bonding, steric interactions, and overall binding thermodynamics to PI3K and mTOR ATP-binding pockets . Procurement of both compounds enables direct head-to-head SAR assessment.

Reference Standard for Analytical Method Development and Quality Control

Suppliers such as Bidepharm provide 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol with standard purity of 97% and batch-specific quality control documentation including NMR, HPLC, and GC . This compound can be utilized as a reference standard for developing and validating analytical methods for related aminopyridine-pyrrolidine intermediates in pharmaceutical development workflows.

Quote Request

Request a Quote for 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.